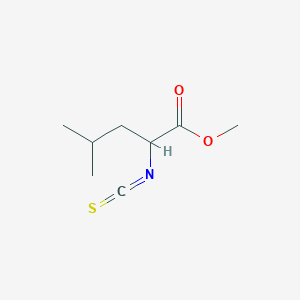

Methyl 2-isothiocyanato-4-methylpentanoate

Description

Significance of Isothiocyanates as Reactive Organosulfur Synthons in Organic Synthesis

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by their highly reactive heterocumulene functional group. This reactivity makes them valuable synthons—or synthetic building blocks—in organic synthesis. The electrophilic carbon atom of the isothiocyanate group readily undergoes attack by a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This versatility allows for the construction of a diverse array of more complex molecules.

Furthermore, isothiocyanates can participate in cycloaddition reactions, serving as precursors to various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. The ability to introduce a sulfur atom and a nitrogen atom in a single, reactive unit renders isothiocyanates powerful tools for synthetic chemists. Their utility is underscored by their presence in numerous natural products and their application in the synthesis of agrochemicals and materials.

Positioning of α-Isothiocyanato Esters as Versatile Intermediates

Within the broader class of isothiocyanates, α-isothiocyanato esters, such as Methyl 2-isothiocyanato-4-methylpentanoate, represent a particularly useful subclass of intermediates. The presence of the ester functionality at the α-position to the isothiocyanate group introduces several key features. It provides an additional site for chemical modification, allowing for transformations such as hydrolysis, amidation, or reduction.

The α-carbon in these compounds is often a stereocenter, especially when derived from natural amino acids. This inherent chirality is a significant advantage in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The ability to start with a readily available, enantiomerically pure amino acid and convert it into a reactive α-isothiocyanato ester provides a straightforward route to chiral thioureas and other sulfur- and nitrogen-containing compounds. These chiral intermediates are of considerable interest in medicinal chemistry and the development of asymmetric catalysts.

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its synthesis from its parent amino acid, L-leucine. A key development in this area is the one-pot, two-step synthesis of isothiocyanate derivatives of amino acid methyl esters. nih.gov This method involves the initial formation of a dithiocarbamate (B8719985) from the corresponding amino acid ester hydrochloride, followed by desulfurization to yield the isothiocyanate.

A notable advancement in this synthetic approach is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent. nih.gov This reagent has been shown to be effective in converting the dithiocarbamate intermediate to the isothiocyanate. For the synthesis of chiral isothiocyanates derived from amino acids like L-leucine methyl ester, it is crucial to employ reaction conditions that minimize racemization to preserve the compound's enantiomeric purity. nih.gov Research has indicated that performing the reaction at room temperature is a key factor in maintaining the stereochemical integrity of the α-carbon. nih.gov

The synthesis of (S)-methyl 2-isothiocyanato-4-methylpentanoate has been reported with satisfactory yields, highlighting the viability of this synthetic route. nih.gov The characterization of this compound and its analogs is essential for their application as building blocks in further synthetic endeavors.

Chemical Compound Information

| Compound Name |

| This compound |

| (S)-methyl 2-isothiocyanato-4-methylpentanoate |

| L-leucine |

| L-leucine methyl ester |

| L-leucine methyl ester hydrochloride |

| Isothiocyanate |

| Thiourea (B124793) |

| Thiocarbamate |

| Dithiocarbamate |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) |

(S)-methyl 2-isothiocyanato-4-methylpentanoate Properties

| Property | Value |

| Chemical Formula | C8H13NO2S |

| CAS Number | 206761-74-2 |

| PubChem CID | 2759915 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isothiocyanato-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLTOCCLNATHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Explorations of Chemical Reactivity and Transformation Mechanisms of Methyl 2 Isothiocyanato 4 Methylpentanoate

Reactions at the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic applications of Methyl 2-isothiocyanato-4-methylpentanoate.

Nucleophilic Additions with Amines Leading to Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary and secondary amines is a classical and highly efficient method for the synthesis of thiourea derivatives. thermofisher.com This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate is then protonated to yield the stable thiourea.

The general mechanism for this transformation is as follows:

Step 1: Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isothiocyanate.

Step 2: Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, forming the thiourea product.

This reaction is typically fast and can be carried out under mild conditions. thermofisher.com The resulting thiourea derivatives of this compound are valuable intermediates for the synthesis of more complex molecules, including various heterocyclic systems and compounds with potential biological activity.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The isothiocyanate group can participate in cycloaddition reactions to form a variety of five-membered heterocyclic rings. While direct [3+2] cycloadditions with the isothiocyanate group acting as a 1,3-dipole are not common, α-isothiocyanato esters can be involved in formal [3+2] cycloaddition reactions. In these reactions, the α-carbon is deprotonated to form a nucleophilic center, which, in conjunction with the isothiocyanate group, acts as a 1,3-dipole equivalent.

For instance, α-isocyanoacetate esters, which are electronically similar to α-isothiocyanato esters, have been shown to undergo formal [3+2] cycloaddition reactions with various electrophiles. nih.gov These reactions typically proceed through a Michael addition followed by an intramolecular cyclization. A plausible analogous reaction for this compound would involve its reaction with an activated alkene.

A related and synthetically valuable transformation is the reaction of isothiocyanates with aziridines, which can be considered a formal cycloaddition leading to the formation of imidazolidine-2-thiones. researchgate.net Another example is the synthesis of 2-iminothiazolidines from the reaction of isothiocyanates with propargyl amines, often mediated by a catalyst. nih.gov

| Reactants | Product Type | Heterocyclic Ring | Ref. |

| Isothiocyanate + Amine | Thiourea | - | thermofisher.com |

| Isothiocyanate + Aziridine | Imidazolidine-2-thione | Imidazolidine | researchgate.net |

| Isothiocyanate + Propargyl amine | 2-Iminothiazolidine | Thiazolidine | nih.gov |

| α-Isocyanoacetate ester + Nitroalkene | Pyrrole derivative | Pyrrole | nih.gov |

Reactions Involving the α-Carbon and Ester Moiety

The presence of the ester group activates the adjacent α-carbon, making the α-proton acidic and amenable to deprotonation. This allows for a range of reactions at this position, including aldol-type additions and subsequent cyclizations.

Organocatalytic Asymmetric Aldol (B89426) Reactions with Carbonyl Compounds

The α-carbon of α-isothiocyanato esters can act as a nucleophile in aldol-type reactions. In the presence of a suitable base or catalyst, the α-proton can be removed to generate an enolate, which can then attack a carbonyl compound. The use of chiral organocatalysts can control the stereochemistry of this addition, leading to enantiomerically enriched products.

Research on α-isothiocyanato imides, which are closely related to α-isothiocyanato esters, has demonstrated the feasibility of organocatalytic asymmetric aldol reactions. For example, the reaction of an α-isothiocyanato imide with an α-ketoester in the presence of a rosin-derived tertiary amine-thiourea catalyst has been reported to yield aldol adducts with high diastereo- and enantioselectivity. While a specific example with this compound is not detailed, similar reactivity is expected.

Intramolecular Cyclization Pathways Leading to Heterocyclic Structures

The products of the aldol reactions of α-isothiocyanato esters are often primed for subsequent intramolecular cyclization. The newly formed hydroxyl group can attack the electrophilic carbon of the isothiocyanate group, leading to the formation of a five-membered heterocyclic ring.

In studies with α-isothiocyanato imides, the initial aldol adducts readily undergo intramolecular cyclization to form cyclic thiocarbamates. This tandem aldol-cyclization sequence provides a powerful method for the stereoselective synthesis of complex heterocyclic structures. It is anticipated that the aldol adducts of this compound would undergo a similar intramolecular cyclization to yield substituted oxazolidine-2-thione derivatives.

| Reactants | Catalyst/Conditions | Intermediate Product | Final Heterocyclic Product |

| α-Isothiocyanato imide + α-Ketoester | Rosin-derived tertiary amine-thiourea | Aldol adduct | Cyclic thiocarbamate |

| α-Isothiocyanato imide + Isatin | Cinchona alkaloid-derived thiourea | Aldol adduct | Spirobicyclic thiocarbamate |

Derivatization Strategies of the Ester Group for Research Probes

The ester group of this compound offers a handle for further derivatization, which can be exploited for the development of research probes. While the isothiocyanate group is often used for bioconjugation to proteins, modification of the ester functionality can be employed to attach other molecular entities, such as fluorophores or affinity tags. scialert.netnih.gov

A common strategy for ester modification is its conversion to an amide. This can be achieved by reacting the ester with an amine under appropriate conditions. For instance, the methyl ester of this compound could be converted to a variety of amides by treatment with different primary or secondary amines. This transformation opens up a wide range of possibilities for creating research probes. For example, an amine-containing fluorophore could be coupled to the ester position to generate a fluorescent probe.

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid. mdpi.com The carboxylic acid can then be activated and coupled with an amine- or alcohol-containing molecule of interest using standard peptide coupling reagents. This two-step process provides a versatile method for introducing a wide array of functionalities at the ester position.

These derivatization strategies allow for the synthesis of bifunctional molecules where the isothiocyanate group can be used for covalent attachment to a biological target, and the modified ester group can carry a reporter or an effector function.

| Derivatization Strategy | Reagents | Functional Group Conversion | Potential Application |

| Amidation | Primary or secondary amine | Ester to Amide | Attachment of fluorophores, biotin, or other tags |

| Hydrolysis and Coupling | 1. Base or acid 2. Amine/Alcohol + Coupling agent | Ester to Carboxylic acid, then to Amide/Ester | Versatile attachment of various functional molecules |

Mechanistic Elucidation and Computational Studies of Reactions Involving Methyl 2 Isothiocyanato 4 Methylpentanoate

Kinetic and Spectroscopic Investigations of Reaction Intermediates

The identification and characterization of transient species, or reaction intermediates, are key to piecing together a reaction mechanism. While specific kinetic studies on reactions involving Methyl 2-isothiocyanato-4-methylpentanoate are not extensively documented in publicly available literature, the general approaches to studying such systems are well-established. Techniques like mass spectrometry are invaluable for detecting and identifying reactive intermediates in complex chemical reactions. nih.govrsc.org For instance, in reactions involving charged intermediates, such as those that might occur during the synthesis or subsequent reactions of isothiocyanates, electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the formation and consumption of these transient species. nih.gov

Spectroscopic methods are also critical. For example, the synthesis of (S)-Methyl 2-isothiocyanato-4-methylpentanoate has been reported, and its structure was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The reported 1H NMR data provides the chemical shifts and coupling constants for the protons in the molecule, which is a foundational piece of data for its characterization. mdpi.com Further spectroscopic studies, such as in-situ IR or Raman spectroscopy, could potentially be used to observe the formation and disappearance of characteristic vibrational bands associated with the isothiocyanate group (-N=C=S) and other functional groups as the reaction progresses.

In the synthesis of isothiocyanates from primary amines, a common pathway involves the formation of a dithiocarbamate (B8719985) intermediate. mdpi.com The kinetics of the formation of this intermediate and its subsequent conversion to the isothiocyanate can be followed spectroscopically to understand the reaction rates and the factors that influence them.

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of isothiocyanates, catalysis can be crucial for achieving enantioselectivity, particularly when the stereocenter is adjacent to the isothiocyanate group, as it is in this compound.

For instance, isothiourea-catalyzed reactions have been shown to be effective in the enantioselective α-alkylation of esters. nih.gov While this specific example does not involve this compound directly, it highlights a class of organocatalysts that can generate chiral enolates from ester derivatives, which then react with electrophiles. nih.gov A proposed mechanism for such a reaction involves the N-acylation of the isothiourea catalyst by the ester to form an acyl ammonium (B1175870) ion pair, which is then deprotonated to generate a reactive ammonium enolate. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and reactivity of molecules.

While specific DFT studies on the reaction pathways of this compound are not readily found in the literature, the methodology is well-suited for this purpose. A DFT study would typically begin with the optimization of the geometries of the reactants, products, and any proposed intermediates and transition states. By calculating the energies of these species, a reaction energy landscape can be constructed.

For example, in a study of a reaction between S-methylisothiosemicarbazide and methyl acetoacetate, DFT calculations using the B3LYP functional were employed to investigate the reaction mechanism. researchgate.net The study found that the reaction is thermodynamically controlled by elucidating the energies of the intermediates and transition states. researchgate.net A similar approach could be applied to reactions of this compound to determine whether they are under kinetic or thermodynamic control and to identify the rate-determining step.

The table below illustrates the kind of data that would be generated in a DFT study to map a reaction pathway. The values are hypothetical for a generic reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.6 |

| Transition State 2 | +8.3 |

| Products | -25.0 |

This table is illustrative and does not represent real experimental or calculated data.

A key aspect of computational mechanistic studies is the location and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy, or energy barrier, of the reaction.

Computational software can be used to perform a transition state search, and the resulting structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

The energy barrier is a critical factor in determining the rate of a reaction. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. For example, if a reaction can proceed through two different pathways, the one with the lower energy barrier will be the kinetically favored pathway.

Beyond mapping reaction pathways, computational chemistry provides a suite of tools to analyze the electronic properties of a molecule and predict its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. medjchem.com For this compound, the HOMO is likely to have significant contributions from the sulfur and nitrogen atoms of the isothiocyanate group, making this a likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis provides a description of the bonding in terms of localized orbitals, which corresponds closely to the classical Lewis structure representation. It can reveal details about hybridization, covalent and ionic character of bonds, and delocalization of electron density through hyperconjugation. NPA provides a method for calculating the distribution of charge among the atoms in a molecule.

Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They are useful for visualizing core electrons, valence electrons, chemical bonds, and lone pairs, offering a chemically intuitive picture of the electronic structure.

Reduced Density Gradient (RDG): The RDG is a tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.

The following table summarizes the types of information that can be obtained from these computational analyses for this compound.

| Analysis Method | Information Gained | Predicted Reactive Sites/Properties |

| HOMO-LUMO | Electron donating/accepting ability, chemical reactivity | Isothiocyanate group (HOMO), Carbonyl carbon (LUMO) |

| MEP | Electrophilic and nucleophilic sites | Negative potential around S and N atoms, Positive potential around carbonyl carbon and ester methyl group |

| NBO/NPA | Atomic charges, hybridization, bond character, delocalization | Charge distribution across the molecule, nature of the C=N=C=S bonds |

| ELF/LOL | Electron pairing and localization | Visualization of covalent bonds and lone pairs on N and S |

| RDG | Non-covalent interactions | Intramolecular interactions influencing conformation |

This table is illustrative and based on general chemical principles, as specific studies on this molecule are not available.

Applications of Methyl 2 Isothiocyanato 4 Methylpentanoate in Advanced Organic Synthesis and Chemical Biology Research

Synthesis of Complex Heterocyclic Compounds

The electrophilic carbon atom of the isothiocyanate group in Methyl 2-isothiocyanato-4-methylpentanoate readily reacts with various nucleophiles, making it an ideal precursor for the synthesis of diverse heterocyclic systems. This reactivity is harnessed to construct rings containing nitrogen, sulfur, and oxygen, which are core structures in many biologically active molecules.

A primary application of alkyl 2-isothiocyanatocarboxylates, including this compound, is in the synthesis of nitrogen-containing heterocycles. A notable example is the preparation of 3-amino-2-thiohydantoins. The general method involves the reaction of an alkyl 2-isothiocyanatocarboxylate with hydrazine (B178648) hydrate.

In this reaction, the hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo intramolecular cyclization to form the stable 5-substituted-3-amino-2-thiohydantoin ring system. For this compound, this reaction would yield 3-amino-5-isobutyl-2-thioxo-4-imidazolidinone. This method provides a straightforward route to novel heterocyclic structures derived directly from α-amino acids.

The versatility of the isothiocyanate group also allows for its use in constructing other nitrogenous heterocycles like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles through divergent synthesis pathways, often starting from the in situ generation of the isothiocyanate from a primary amine. nih.gov

Table 1: Synthesis of 3-Amino-2-thiohydantoin from this compound

| Reactant | Reagent | Product | Heterocycle Class |

|---|

The reactivity of the isothiocyanate functional group extends to the synthesis of heterocycles incorporating both sulfur and oxygen atoms. For instance, isothiocyanates are known to participate in palladium-catalyzed [3 + 2] cycloaddition reactions with vinylethylene carbonates to produce 1,3-oxazolidine-2-thione (B1225483) derivatives. researchgate.net In this process, the isothiocyanate acts as the two-atom component, contributing the N=C=S moiety to the final heterocyclic ring.

Applying this methodology, this compound could be used to generate chiral 1,3-oxazolidine-2-thiones. The reaction would involve the nucleophilic attack of a zwitterionic π-allyl palladium intermediate onto the isothiocyanate, followed by ring closure. The resulting products are valuable scaffolds in medicinal chemistry. Oxygen- and sulfur-containing heterocycles are the core structures of many biologically active molecules and approved drugs. osti.gov

The synthesis of complex spirocyclic systems is a significant challenge in organic chemistry. Isothiocyanates have emerged as useful reagents in constructing spirooxindoles, a prominent structural motif in many natural products and pharmaceuticals. nih.govnih.gov While many methods involve the reaction of isatins with various carbon or nitrogen nucleophiles, the use of isothiocyanates derived from amino acids offers a route to enantiomerically enriched spiro-heterocycles. nih.govresearchgate.net For example, catalytic asymmetric Mannich-type reactions of isothiocyanato oxindoles have been developed to access spiro[imidazolidine-4,3'-oxindole] compounds. nih.gov

Another important class of compounds accessible from isothiocyanates are cyclic thiocarbamates. These are typically formed through the intramolecular cyclization of a molecule containing both an isothiocyanate group and a hydroxyl group. biosyntan.de In the case of sugar-derived diisothiocyanates, treatment with a base like triethylamine (B128534) can induce cyclization between the isothiocyanate and a nearby hydroxyl group to form the corresponding cyclic thiocarbamate. biosyntan.de This principle can be applied to derivatives of this compound where the ester is converted to a primary alcohol, enabling intramolecular cyclization to form a substituted cyclic thiocarbamate.

Development of Modified Amino Acids and Peptidomimetics

This compound is itself a modified amino acid derivative. Its synthesis and subsequent use in peptide chemistry provide powerful tools for creating novel biomolecules and research probes.

This compound is synthesized from the corresponding methyl ester of L-leucine. nih.gov A common and efficient method involves a one-pot, two-step procedure starting from the amino acid ester. The amine is first reacted with carbon disulfide in the presence of an organic base (like triethylamine) to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurization reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to yield the final isothiocyanate. nih.gov

This synthesis is notable for proceeding with low racemization, preserving the stereochemistry of the original amino acid. nih.gov The resulting (S)-Methyl 2-isothiocyanato-4-methylpentanoate is an α-amino acid derivative with a uniquely reactive isothiocyanate handle, making it a valuable building block for further synthetic transformations. nih.govchemrxiv.org

Table 2: Synthesis Yields of Amino Acid-Derived Isothiocyanates

| Amino Acid Origin | Isothiocyanate Product | Yield (%) |

|---|---|---|

| L-Alanine (Methyl Ester) | Methyl 2-isothiocyanatopropanoate | 61 |

| L-Valine (Methyl Ester) | Methyl 2-isothiocyanato-3-methylbutanoate | 63 |

| L-Leucine (Methyl Ester) | This compound | 57 nih.gov |

| L-Isoleucine (Methyl Ester) | Methyl 2-isothiocyanato-3-methylpentanoate | 42 |

| L-Phenylalanine (Methyl Ester) | Methyl 2-isothiocyanato-3-phenylpropanoate | 30 |

Data sourced from a study using DMT/NMM/TsO⁻ as the desulfurizing agent. nih.gov

The isothiocyanate group is highly effective for the chemical modification of peptides. It reacts selectively with primary amine groups, such as the N-terminal α-amine or the ε-amine of lysine (B10760008) residues, under mild basic conditions (pH 8.5) to form a stable thiourea (B124793) linkage. nih.gov This reaction provides a straightforward method for conjugating molecules to peptides.

Using this compound, a leucine-derived moiety can be attached to a peptide of interest. This modification can be used for several research purposes:

Creating peptidomimetics: The introduction of the thiourea linkage and the leucine (B10760876) side chain creates a non-natural peptide backbone, which can impart resistance to enzymatic degradation.

Use as a building block: The modified amino acid can serve as a special building block in solid-phase peptide synthesis to be incorporated at specific sites. biosyntan.de

This approach is analogous to the use of other functionalized isothiocyanates, such as iodophenylisothiocyanate, which is employed to attach radical precursors to peptides for structural analysis in mass spectrometry experiments. nih.govresearchgate.net The high efficiency and specificity of the isothiocyanate-amine coupling reaction make it a robust tool in chemical biology. nih.govresearchgate.net

Theoretical and In Vitro Chemical Biology Probes

This compound represents a class of targeted covalent inhibitors derived from the amino acid leucine. The isothiocyanate (ITC) functional group is a key electrophilic moiety that allows these molecules to act as chemical probes, forming stable covalent bonds with nucleophilic residues on biomolecules. This section explores the theoretical and experimentally observed interactions of isothiocyanates with biological macromolecules, providing a framework for understanding the potential applications of this compound in chemical biology research. While direct studies on this specific compound are limited, the well-documented reactivity of the isothiocyanate group serves as a reliable model for its probable biological interactions.

Investigation of Covalent Interactions with Biomolecules in Model Systems

The isothiocyanate group is a potent electrophile known to react with nucleophilic amino acid residues within proteins, primarily cysteine and lysine. nih.govresearchgate.net This reactivity is the basis for its use in chemical biology as a covalent probe to identify and characterize protein function.

The primary mechanism of action involves the addition of a nucleophile, such as the thiol group of a cysteine residue or the ε-amino group of a lysine residue, to the central carbon atom of the isothiocyanate moiety (R-N=C=S). This reaction results in the formation of a stable dithiocarbamate or thiourea linkage, respectively. researchgate.net The pH of the local environment can influence the selectivity of this reaction; the reaction with thiols is favored at physiological pH (around 7.4), while reaction with amines is more favorable under more alkaline conditions. researchgate.net

In model systems, various isothiocyanates have been shown to covalently modify proteins, leading to alterations in their structure and function. For instance, studies on tubulin, a key component of the cytoskeleton, have demonstrated that isothiocyanates such as benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495) (SFN) can covalently bind to specific cysteine residues. nih.gov Mass spectrometry-based proteomic analyses identified Cys³⁴⁷ of α-tubulin as a target for BITC. nih.gov This covalent modification was associated with a disruption of microtubule structure and function, leading to cell cycle arrest and apoptosis. nih.gov

The table below summarizes the observed covalent modifications of a peptide from β-tubulin by different isothiocyanates, illustrating the characteristic mass shift that occurs upon adduct formation.

| Isothiocyanate | Molecular Weight (Da) | Target Peptide | Peptide Mass [M+H]⁺ (Da) | Modified Peptide Mass [M+H]⁺ (Da) | Mass Shift (Da) |

| Benzyl Isothiocyanate (BITC) | 149 | ²⁹⁸NMMAACDPR³⁰⁶ | 1008.4 | 1157.4 | +149 |

| Phenethyl Isothiocyanate (PEITC) | 163 | ²⁹⁸NMMAACDPR³⁰⁶ | 1008.4 | 1171.4 | +163 |

| Sulforaphane (SFN) | 177 | ²⁹⁸NMMAACDPR³⁰⁶ | 1008.4 | 1185.4 | +177 |

This data is based on studies of other isothiocyanates and is presented to illustrate the general reactivity of the isothiocyanate functional group. nih.gov

Given its structure, this compound would be expected to exhibit similar reactivity towards nucleophilic residues on proteins. The leucine-derived side chain may also influence its binding affinity and selectivity for specific protein targets.

Computational and In Vitro Studies on Enzyme Binding Mechanisms and Structure-Activity Relationships

Computational docking simulations can predict the binding pose of an isothiocyanate within the active site or other binding pockets of a target protein. These models can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that position the isothiocyanate group for covalent reaction with a nearby nucleophilic residue. For a molecule like this compound, the isobutyl group from its leucine precursor would likely contribute to hydrophobic interactions within a binding pocket. wikipedia.org

In vitro enzyme inhibition assays are used to quantify the potency of isothiocyanates. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For covalent inhibitors, the inhibition is often time-dependent and irreversible.

Structure-activity relationship studies on various isothiocyanates have revealed several key features that influence their biological activity. For example, in a series of arylalkyl isothiocyanates, the length of the alkyl chain has been shown to impact their potency as inhibitors of certain enzymes. These studies help in the rational design of more potent and selective chemical probes.

The table below presents hypothetical data to illustrate how SAR data for a series of isothiocyanate analogs might be presented.

| Compound | Structure | IC₅₀ (µM) for Target Enzyme X |

| Analog 1 | Methyl 2-isothiocyanatopropanoate | 50 |

| Analog 2 | This compound | 15 |

| Analog 3 | Methyl 2-isothiocyanato-3-phenylpropanoate | 5 |

This table is for illustrative purposes only and does not represent real experimental data for this compound.

Such studies would be crucial to determine the specific protein targets of this compound and to optimize its structure for enhanced potency and selectivity as a chemical biology probe.

Future Directions and Advanced Research Perspectives

Integration of Novel Catalytic Systems in Synthesis

The synthesis of isothiocyanates has traditionally relied on methods such as the use of thiophosgene (B130339) or the reaction of primary amines with carbon disulfide followed by desulfurization. nih.gov However, recent progress has introduced more efficient and milder catalytic systems that could be adapted for the synthesis of Methyl 2-isothiocyanato-4-methylpentanoate.

Future research should focus on applying modern catalytic methods to the synthesis of this specific molecule. Visible-light photocatalysis, for instance, has emerged as a powerful tool for chemical transformations. A recently developed method utilizes visible light to catalyze the reaction between primary amines and carbon disulfide, offering a mild and efficient route to both aliphatic and aromatic isothiocyanates. acs.org Another innovative approach employs a combination of visible light and a copper catalyst in a three-component reaction of aryl thianthrenium salts, an ammonia (B1221849) source (NH₄SCN), and alkenes to produce β-aryl isothiocyanates. acs.org

Furthermore, the use of elemental sulfur as the sulfur source represents a highly atom-economical and environmentally friendly strategy. mdpi.com Catalytic systems, such as those involving molybdenum complexes, have been shown to facilitate the transfer of sulfur to isocyanides to form isothiocyanates. mdpi.com The development of new desulfurating agents is also a key area. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been reported as an efficient desulfurating agent in microwave-assisted syntheses, which could significantly accelerate the preparation of isothiocyanates derived from amino acids. nih.gov

| Catalytic System/Method | Key Reagents | Reported Advantages | Potential Application |

|---|---|---|---|

| Visible-Light Photocatalysis | Photocatalyst, Carbon Disulfide | Mild reaction conditions, high efficiency for aliphatic and aromatic amines. acs.org | Synthesis from methyl 2-amino-4-methylpentanoate. |

| Elemental Sulfur-Based Synthesis | Elemental Sulfur, Catalyst (e.g., Molybdenum complex) | High atom economy, environmentally friendly. mdpi.com | Direct sulfuration of a corresponding isocyanide precursor. |

| Advanced Desulfurating Agents | DMT/NMM/TsO⁻ | Efficient, applicable to microwave-assisted synthesis, suitable for amino acid derivatives. nih.gov | Rapid synthesis from the dithiocarbamate (B8719985) intermediate. |

| Visible-Light/Copper Co-catalysis | (rac-BINAP)Cu(MeCN)BF₄, NH₄SCN, Alkene | Three-component reaction for complex isothiocyanates. acs.org | Advanced synthesis of functionalized analogues. |

Exploration of Undiscovered Reactivity Profiles

Isothiocyanates are known for their reactivity towards nucleophiles, making them valuable intermediates in organic synthesis. researchgate.net The electrophilic carbon atom of the N=C=S group readily reacts with primary and secondary amines to form thioureas and with thiols to yield dithiocarbamates. researchgate.net This reactivity has been extensively used to construct complex heterocyclic systems. acs.org

For this compound, future research should aim to explore its unique reactivity profile, which is influenced by the presence of a chiral center at the α-position and a methyl ester functionality. The stereochemistry of the starting material could direct the stereochemical outcome of its reactions, providing a route to enantiomerically pure, complex molecules.

Investigations could focus on its reactions with novel nucleophiles, intramolecular cyclization reactions, and its participation in multicomponent reactions. For instance, the reaction with Grignard reagents is a fundamental transformation for this class of compounds acs.org, and a detailed study with various organometallic reagents could unlock new synthetic pathways. The interplay between the isothiocyanate group and the adjacent ester functionality could lead to novel cascade reactions, where an initial nucleophilic attack is followed by a subsequent intramolecular cyclization involving the ester. Exploring these pathways could lead to the discovery of new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry offers powerful tools for predicting chemical behavior and elucidating reaction mechanisms, thereby accelerating experimental discovery. For this compound, advanced computational modeling can provide profound insights into its synthesis and reactivity.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction energies for various synthetic routes. This would allow for the in silico screening of different catalysts and reaction conditions to identify the most efficient and selective methods for its synthesis before extensive laboratory work is undertaken.

Mechanistic Understanding: The mechanisms of isothiocyanate reactions can be complex. Computational studies can map out the detailed mechanistic pathways for its reactions with various nucleophiles. For example, modeling can clarify the competitive formation of different products and explain the regioselectivity and stereoselectivity observed in its reactions.

Predicting Biological Interactions: Computational docking studies have been successfully used to investigate how other isothiocyanates, such as sulforaphane (B1684495), interact with biological targets like enzymes. nih.gov Similar docking simulations could be performed for this compound to predict its potential binding affinity and mode of interaction with various protein targets. This predictive capability is invaluable for hypothesis-driven research in drug discovery, guiding the synthesis of analogues with potentially enhanced biological activity. nih.gov Such studies could reveal key interactions with amino acid residues (e.g., Cys, His, Asp) in an enzyme's active site, providing a rationale for its biological effects. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.